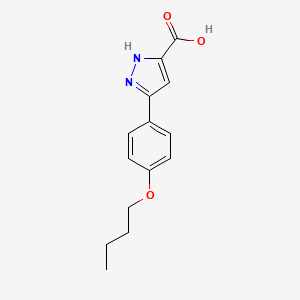

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid" is a derivative of the pyrazole class, which is known for its diverse biological activities and applications in medicinal chemistry. Pyrazole derivatives are characterized by a 5-membered ring containing two nitrogen atoms at positions 1 and 2, and they often exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, and antipyretic activities .

Synthesis Analysis

The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-dicarbonyl compounds or via 1,3-dipolar cycloadditions. For instance, orthogonally protected 3-(1-aminoalkyl)pyrazole- and 4,5-dihydropyrazole-5-carboxylic acids are prepared by 1,3-dipolar cycloaddition of α-aminonitrile imines with electron-deficient alkenes . Additionally, the synthesis of various pyrazole derivatives can be achieved through the functionalization of pyrazole-3-carboxylic acid or its acid chloride with different nucleophiles, as demonstrated in the formation of N-substituted pyrazole carboxamides and carboxylates .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using spectroscopic methods such as NMR, IR, and mass spectrometry, as well as X-ray crystallography. For example, the crystal structure of a related compound, 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was determined using single-crystal X-ray diffraction, revealing a twisted conformation between the pyrazole and thiophene rings . Similarly, the structure of 5-(3,4-Dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide was elucidated by X-ray crystallography, showing the presence of N-H...O and C-H...O hydrogen bond interactions .

Chemical Reactions Analysis

Pyrazole derivatives undergo various chemical reactions, including functionalization reactions to introduce different substituents onto the pyrazole ring. These reactions can be carried out with aminophenols, hydroxylamines, carbazates, and other nucleophiles to yield a variety of substituted pyrazole compounds with potential biological activities . The reaction conditions, such as the choice of solvent and the presence of a catalytic base, can significantly influence the yield and the formation of the desired products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by the nature of the substituents attached to the pyrazole ring. The thermal stability of these compounds can be assessed using thermogravimetric analysis (TGA), as seen in the study of 3-(3-methoxyphenyl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, which was found to be stable up to 190°C . Additionally, the nonlinear optical properties of pyrazole derivatives can be explored based on their polarizability and hyperpolarizability values, which are relevant for materials science applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are significant due to their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. A study highlights the synthesis methods and biological applications of these compounds, providing a comprehensive guide for scientists in medicinal chemistry (A. Cetin, 2020). Another research emphasizes the importance of the pyrazoline scaffold in heterocyclic chemistry, detailing the chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5-ones and their role as a privileged scaffold in the synthesis of various heterocycles and dyes (M. A. Gomaa & H. Ali, 2020).

Therapeutic Applications

Recent advances in therapeutic applications of pyrazolines underscore their importance in drug discovery, showcasing a variety of pharmacological effects such as antimicrobial, anti-inflammatory, and anticancer activities (M. Shaaban et al., 2012). Furthermore, a study on benzofused thiazole derivatives, closely related to pyrazole carboxylic acid derivatives, discusses their potential as antioxidant and anti-inflammatory agents, highlighting the synthetic routes and pharmacological evaluation of these compounds (Dattatraya G. Raut et al., 2020).

Antioxidant Activity Evaluation

Understanding and evaluating antioxidant activity is crucial for developing new compounds with potential health benefits. A review presents analytical methods used in determining antioxidant activity, which is pertinent for assessing the efficacy of pyrazole carboxylic acid derivatives in this regard (I. Munteanu & C. Apetrei, 2021).

Eigenschaften

IUPAC Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H16N2O3/c1-2-3-8-19-11-6-4-10(5-7-11)12-9-13(14(17)18)16-15-12/h4-7,9H,2-3,8H2,1H3,(H,15,16)(H,17,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQKPEJEAZMLDQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)C2=NNC(=C2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-butoxyphenyl)-1H-pyrazole-5-carboxylic acid | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclopropylbenzamide](/img/structure/B1292999.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(cyclohexylmethyl)benzamide](/img/structure/B1293000.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B1293003.png)

![3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-[2-(dimethylamino)ethyl]-N-methylbenzamide](/img/structure/B1293006.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1293007.png)

![4-{4-[5-(Chloromethyl)-1,2,4-oxadiazol-3-YL]-benzoyl}morpholine](/img/structure/B1293008.png)

![4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-N-(3-methylbutyl)benzamide](/img/structure/B1293009.png)

![N-[1-(aminomethyl)propyl]-N-ethyl-N-methylamine](/img/structure/B1293014.png)

![3-[5-(Chloromethyl)-1,2,4-oxadiazol-3-yl]benzoyl chloride](/img/structure/B1293017.png)

![[(2-Pyrrolidin-1-ylethyl)thio]acetic acid](/img/structure/B1293021.png)